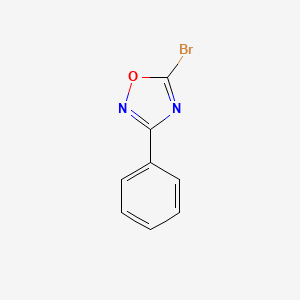

5-Bromo-3-phenyl-1,2,4-oxadiazole

Descripción general

Descripción

5-Bromo-3-phenyl-1,2,4-oxadiazole is a chemical compound with the CAS Number: 23432-94-2 . It is a solid substance with a molecular weight of 225.04 . It is stored in an inert atmosphere at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 3-(5-bromo-2,3-dimethoxy-phenyl)-[1, 2, 4] oxadiazole was accomplished via a sequence reaction . The method employs 2,4-diphenyl substituted pyrrole and various aromatic aldehydes under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis

This compound is a solid substance with a boiling point of 318.8±25.0°C at 760 mmHg and a melting point of 68°C .Aplicaciones Científicas De Investigación

Deoxygenative Coupling Reaction : 5-Bromo-3-phenyl-1,2,4-oxadiazole has been involved in a deoxygenative coupling reaction with sodium azide and dimethylformamide, forming 3-dimethylamino and 3-dimethylaminomethyleneamino derivatives (Choi, Rees, & Smith, 1982).

Antimicrobial and Antileishmanial Activity : A related compound, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, showed antimicrobial activities against different bacteria and high antileishmanial activity (Ustabaş et al., 2020).

Synthesis of Difluoromethylene-containing Compounds : this compound has been used in the synthesis of various difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).

Anti-Inflammatory Characteristics : The anti-inflammatory characteristics of a new family of 2,5-disubstituted 1,3,4-oxadiazole compounds have been studied, showing remarkable activity in Human Red Blood Cell membrane stabilization tests (Santhanalakshmi et al., 2022).

Antimicrobial and Hemolytic Activity : 2,5-Disubstituted 1,3,4-oxadiazole compounds, including derivatives of this compound, were synthesized and showed antimicrobial activity against selected microbial species and variable hemolytic activity (Gul et al., 2017).

Discovery of Apoptosis Inducers : 3-Aryl-5-aryl-1,2,4-oxadiazoles, including those with a this compound moiety, have been studied for their apoptosis-inducing activities and potential as anticancer agents (Cai, Drewe, & Kasibhatla, 2006).

Anti-Parkinson's Agents : 3-(5-Bromo-2,3-dimethoxy-phenyl)-[1, 2, 4] oxadiazole derivatives have been evaluated for anti-Parkinson's activity, showing agonistic activity on dopamine receptors in vivo (Tiwari & Kohli, 2008).

Larvicidal Activity : A new series of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole compounds showed strong larvicidal activity towards Culex quinquefasciatus mosquitoes (Santhanalakshmi et al., 2022).

Insecticidal Activity : Anthranilic diamides analogs containing 1,3,4-oxadiazole rings, related to this compound, have shown good insecticidal activities against diamondback moth (Qi et al., 2014).

Safety and Hazards

Direcciones Futuras

Oxadiazoles, including 5-Bromo-3-phenyl-1,2,4-oxadiazole, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various enzymes and receptors in the body, making them potential targets .

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets via numerous non-covalent interactions . The compound’s interaction with its targets leads to changes in the biochemical pathways, resulting in its anti-infective activity .

Pharmacokinetics

It’s known that the compound is lipophilic in nature, suggesting that it should cross the blood-brain barrier . Its lipophilicity, indicated by a log P value greater than 2.6, suggests high absorption and distribution within the body .

Result of Action

Given its anti-infective activity, it can be inferred that the compound likely inhibits the growth of infectious agents, such as bacteria and viruses, at the molecular and cellular levels .

Action Environment

It’s known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action and stability may be affected by environmental conditions, such as temperature and humidity .

Propiedades

IUPAC Name |

5-bromo-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZUZAUECBVCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677541 | |

| Record name | 5-Bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263279-50-0 | |

| Record name | 5-Bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597424.png)

![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)